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Foundational

A Comprehensive Technical Guide to the Structural Characterization of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for the comprehensive structural characterization of the novel compound, tert-butyl N-(5-methanesulfonylthiophen-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comprehensive structural characterization of the novel compound, tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. As a newly synthesized entity, rigorous structural elucidation is paramount to confirming its identity and purity, forming the bedrock for any subsequent biological or medicinal chemistry applications. This document outlines the logical workflow, from synthesis and purification to the application of a suite of analytical techniques, designed to provide an unambiguous structural assignment. The causality behind experimental choices and the integration of data from multiple sources are emphasized to ensure a self-validating and trustworthy characterization process.

Introduction: The Importance of Structural Verification

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite. The compound in focus, tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, features several key functional groups: a thiophene ring, a sulfone, and a tert-butoxycarbonyl (Boc) protecting group. Each of these moieties presents unique spectroscopic signatures that must be identified and correctly assigned to validate the final structure. An error in structural assignment can lead to the misinterpretation of biological data and the waste of significant resources. This guide, therefore, serves as a roadmap for researchers to confidently verify the synthesis of this and structurally related compounds.

Proposed Synthesis and Purification Strategy

While no specific synthesis for this exact molecule is currently published, a plausible synthetic route can be proposed based on established organic chemistry principles. The following is a hypothetical, yet chemically sound, approach to the synthesis and purification of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

Synthetic Pathway

The proposed synthesis begins with a commercially available starting material, 2-aminothiophene, and proceeds through a three-step sequence: Boc-protection, chlorosulfonylation, and oxidation.

Synthetic_Pathway A 2-Aminothiophene B tert-butyl N-(thiophen-2-yl)carbamate A->B Boc2O, Et3N, THF Step 1: Boc Protection C tert-butyl N-(5-(chlorosulfonyl)thiophen-2-yl)carbamate B->C ClSO3H, CH2Cl2 Step 2: Chlorosulfonylation D tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate C->D 1. Na2SO3, NaHCO3, H2O 2. MeI, DMF Step 3: Sulfonamide formation and Methylation (Oxidation)

Caption: Proposed synthetic pathway for tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

Expertise & Experience in Synthetic Design:

  • Step 1: Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amine functionality of 2-aminothiophene.[][2] It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions if further derivatization of the amine is required.[3][4] The use of di-tert-butyl dicarbonate (Boc2O) in the presence of a mild base like triethylamine (Et3N) is a standard and high-yielding method for this transformation.[2]

  • Step 2: Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic aromatic substitution, and chlorosulfonic acid is a potent reagent for introducing a chlorosulfonyl group. The reaction is typically performed at low temperatures to control its reactivity.

  • Step 3: Sulfone Formation: The chlorosulfonyl intermediate is then converted to the corresponding sulfone. This can be achieved in a two-step sequence involving reduction with sodium sulfite to the sulfinate salt, followed by methylation with methyl iodide.

Purification Protocol

Purification of the final product is critical to obtain accurate analytical data. A general protocol would involve:

  • Work-up: After the final synthetic step, the reaction mixture would be quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layers would be combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent would be removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product would then be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), would be combined.

  • Final Drying: The purified product would be dried under high vacuum to remove any residual solvents.

The Structural Characterization Workflow

A multi-technique approach is essential for the unambiguous structural characterization of a novel compound. Each technique provides a piece of the puzzle, and together they create a self-validating system.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR EA Elemental Analysis Start->EA XRay X-Ray Crystallography (if crystalline solid) Start->XRay Optional Conclusion Structural Confirmation NMR->Conclusion MS->Conclusion IR->Conclusion EA->Conclusion XRay->Conclusion

Caption: A logical workflow for the structural characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) experiments will be necessary.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will likely require a larger number of scans due to the low natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

Expected Data and Interpretation
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~8.0-8.5s
~7.5-7.8d
~6.8-7.1d
~3.1-3.3s
~1.5s
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~152C=O (carbamate)
~140-145Thiophene C-SO₂
~135-140Thiophene C-NH
~120-125Thiophene CH
~81-C(CH₃)₃
~45-SO₂CH₃
~28-C(CH₃)₃

Trustworthiness through 2D NMR:

  • COSY: A cross-peak between the two thiophene proton signals would confirm their coupling and adjacency on the ring.

  • HSQC: This experiment will unequivocally link the proton signals to their corresponding carbon signals, for instance, confirming that the proton at ~7.6 ppm is attached to the carbon at ~122 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Expected Data and Interpretation
Expected HRMS Data (ESI+)
Adduct Calculated m/z
[M+H]⁺278.05153
[M+Na]⁺300.03347

Trustworthiness of HRMS: The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition, which strongly supports the proposed structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation
Expected IR Absorption Bands
Frequency (cm⁻¹) Functional Group
~3300N-H
~2980C-H (sp³)
~1720C=O
~1550N-H
~1350 and ~1150S=O

The presence of strong absorption bands in these regions would provide compelling evidence for the key functional groups in the molecule.[6][7]

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Experimental Protocol

A small, accurately weighed amount of the highly purified and dried sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂) are quantified, and the percentage of each element is calculated.

Expected Data
Elemental Analysis Data for C₁₀H₁₅NO₄S₂
Element Calculated %
C43.30
H5.45
N5.05
S23.12

Trustworthiness: A close correlation (typically within ±0.4%) between the calculated and found percentages provides strong evidence for the purity and elemental composition of the sample.

X-Ray Crystallography (Optional)

If the final compound can be obtained as a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule.[8] This is the gold standard for structural determination.

Experimental Protocol
  • Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Conclusion

The structural characterization of a novel compound like tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate requires a systematic and multi-faceted analytical approach. By integrating the data from NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis, a researcher can build a robust and self-validating case for the compound's structure. Each technique provides complementary information, and together they form a powerful toolkit for ensuring the scientific integrity of the research. The successful application of the workflows and protocols described in this guide will enable researchers to proceed with confidence in their downstream applications of this and other novel chemical entities.

References

  • Low, J. N., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1413. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. Available at: [Link]

  • Google Patents. (2021). Method for preparing tert-butyl n-((1r,2s,5s). CA3087004A1.
  • Aydıner, B., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 487-495. Available at: [Link]

  • Supporting Information for various tert-butyl carbamates. Available at: [Link]

  • PubChemLite. tert-Butyl n-(5-methanesulfonylthiophen-2-yl)carbamate (C10H15NO4S2). Available at: [Link]

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

  • Sree Latha, D., & Devala Rao, G. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences and Research, 16(6), 1000-1007. Available at: [Link]

  • PubChem. tert-butyl N-(thiophen-2-ylmethyl)carbamate. Available at: [Link]

  • PubChemLite. Tert-butyl n-(thiophen-2-yl)carbamate (C9H13NO2S). Available at: [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... Available at: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. CN104086460B.
  • ResearchGate. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • MDPI. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • NextSDS. tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate. Available at: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • PMC. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Available at: [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available at: [Link]

  • PubMed. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate: A Technical Guide

Executive Summary Functionalized thiophenes are critical pharmacophores in modern drug discovery, frequently serving as bioisosteres for phenyl rings in the development of kinase inhibitors and STING (Stimulator of Inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized thiophenes are critical pharmacophores in modern drug discovery, frequently serving as bioisosteres for phenyl rings in the development of kinase inhibitors and STING (Stimulator of Interferon Genes) pathway modulators[1]. The compound tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate represents a highly polarized, 2,5-disubstituted heteroaromatic system. Accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the competing electronic effects governing its π -system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the chemical shifts, establishes a self-validating experimental protocol, and provides reference-grounded predictive data for both 1 H and 13 C NMR spectra.

Structural Analysis & Electronic Causality

The thiophene ring in this molecule is subjected to a classic "push-pull" electronic environment.

  • The "Push" (+M Effect): The carbamate nitrogen at the C-2 position donates electron density into the thiophene ring via resonance. While the Boc group attenuates this donation compared to a free amine, it still significantly shields the adjacent C-3 position[2].

  • The "Pull" (-M, -I Effects): The methanesulfonyl ( −SO2​CH3​ ) group at the C-5 position is strongly electron-withdrawing. It removes electron density from the ring, profoundly deshielding the adjacent C-4 position and the C-5 quaternary carbon[3].

Understanding this causality is essential for spectral interpretation. The stark contrast in electron density between C-3 and C-4 breaks the symmetry of the thiophene ring, resulting in distinct, widely separated doublets in the 1 H NMR spectrum.

G Boc Boc-NH Group (+M Effect) Thiophene Thiophene Ring (π-System) Boc->Thiophene Electron Donation (Shields C3) SO2Me Methanesulfonyl (-M, -I Effects) Thiophene->SO2Me Electron Withdrawal (Deshields C4)

Electronic push-pull effects governing the thiophene ring chemical shifts.

Spectral Assignments & Mechanistic Rationale

The following tables synthesize the expected chemical shifts based on empirical additive rules derived from the baseline fragments: tert-butyl thiophen-2-ylcarbamate[2] and 2-methanesulfonylthiophene[3].

1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment
N-H 7.45 – 7.60br s1H-Broadened by 14 N quadrupolar relaxation and potential hydrogen bonding.
H-4 7.40 – 7.50d1H~4.0Deshielded by the anisotropic and inductive effects of the adjacent −SO2​CH3​ group.
H-3 6.60 – 6.75d1H~4.0Shielded by the mesomeric electron donation from the carbamate nitrogen lone pair.
SO 2​ CH 3​ 3.10 – 3.15s3H-Strongly deshielded methyl group due to the highly electronegative sulfone oxygen atoms.
C(CH 3​ ) 3​ 1.50 – 1.55s9H-Standard Boc group resonance; highly shielded aliphatic environment.

Causality Insight: The coupling constant ( J≈4.0 Hz) is the definitive marker of a 2,5-disubstituted thiophene ring, confirming that the protons are in a vicinal relationship (H-3 and H-4).

13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)TypeMechanistic Assignment
C=O 152.0 – 153.0CCarbamate carbonyl; highly deshielded.
C-2 148.0 – 150.0CThiophene quaternary carbon attached to the electronegative nitrogen.
C-5 132.0 – 135.0CThiophene quaternary carbon attached to the sulfone group.
C-4 130.0 – 132.0CHDeshielded aromatic methine (beta to N, alpha to SO 2​ ).
C-3 112.0 – 115.0CHShielded aromatic methine (alpha to N, beta to SO 2​ ).
C-O 81.5 – 82.5CBoc quaternary carbon; deshielded by the adjacent oxygen.
SO 2​ CH 3​ 45.0 – 46.5CH 3​ Sulfone methyl carbon.
C(CH 3​ ) 3​ 28.0 – 28.5CH 3​ tert-Butyl methyl carbons.

Experimental Workflow: A Self-Validating System

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. Poor sample preparation can lead to line broadening, which obscures the critical 4.0 Hz coupling constant needed to verify the substitution pattern.

Step-by-Step Protocol
  • Sample Preparation: Dissolve precisely 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS). Causality: This specific concentration ensures a high Signal-to-Noise (S/N) ratio for the quaternary carbons (C-2, C-5, C=O) in the 13 C spectrum, which inherently lack Nuclear Overhauser Effect (NOE) enhancement.

  • Shimming & Tuning: Insert the sample and lock the deuterium signal. Tune and match the probe to the sample's specific impedance. Shim the Z-axis gradients until the TMS internal standard peak exhibits a Full-Width at Half-Maximum (FWHM) of <1.0 Hz.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the Boc protons, guaranteeing accurate integration. Acquire 16 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C sequence. Extend the D1 delay to 3.0 seconds to account for the slow relaxation of the quaternary carbons. Acquire a minimum of 512 scans.

  • Data Validation (The 9:3:1:1:1 Rule): Process the data with 0.3 Hz exponential line broadening for 1 H. Phase and baseline correct manually. The protocol is self-validated if, and only if, the integration strictly yields a 9 (Boc) : 3 (SO 2​ Me) : 1 (H-4) : 1 (H-3) : 1 (NH) ratio.

G Prep Sample Prep 15-20 mg in CDCl3 Shim Shimming & Tuning Optimize Linewidth < 1 Hz Prep->Shim Acq1H 1H NMR Acquisition ns=16, d1=2s Shim->Acq1H Acq13C 13C NMR Acquisition ns=512+, d1=3s Acq1H->Acq13C Process Data Processing Phase/Baseline Corr. Acq13C->Process Validate Spectral Validation Check 9:3:1:1:1 Ratio Process->Validate

Self-validating NMR acquisition and processing workflow for structural confirmation.

References

  • [2] Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry - ACS Publications.

  • [3] Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents. The Journal of Organic Chemistry - ACS Publications.

  • [1] WO2019122202A1 - Sting inhibitors. Google Patents.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate: A Technical Whitepaper

Executive Summary & Structural Architecture In modern medicinal chemistry, the 2-aminothiophene scaffold serves as a privileged building block and a versatile benzene bioisostere. However, free 2-aminothiophenes are noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

In modern medicinal chemistry, the 2-aminothiophene scaffold serves as a privileged building block and a versatile benzene bioisostere. However, free 2-aminothiophenes are notoriously unstable, exhibiting a high propensity for rapid oxidation and spontaneous polymerization. To harness this scaffold for complex drug design, orthogonal protection strategies and electronic modulation are required.

tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate represents a masterclass in structural stabilization. By masking the reactive primary amine with a lipophilic, acid-labile tert-butyloxycarbonyl (Boc) group, the molecule is shielded from premature degradation, enabling its use in rigorous cross-coupling reactions (1)[1]. Concurrently, the incorporation of a methanesulfonyl ( −SO2​CH3​ ) moiety at the 5-position exerts a profound electron-withdrawing effect. This deactivates the electron-rich thiophene ring, drastically reducing its susceptibility to electrophilic attack and oxidative breakdown (2)[2].

Physicochemical Properties & Pharmacological Significance

Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior during both synthetic scale-up and biological formulation. The balance between the lipophilic Boc group and the polar sulfonyl group creates a highly tractable intermediate.

Table 1: Quantitative Physicochemical Data

ParameterPredicted ValuePharmacological / Analytical Significance
Molecular Formula C10​H15​NO4​S2​ Foundational for exact mass calculation in HRMS.
Molecular Weight 277.36 g/mol Optimal size for fragment-based drug discovery (FBDD).
cLogP (Lipophilicity) 1.8 – 2.2Indicates moderate lipophilicity; ideal for passive cellular permeability without excessive non-specific binding.
pKa (Carbamate NH) 8.5 – 9.0Weakly acidic; remains predominantly unionized at physiological pH (7.4), maximizing membrane transport.
Topological Polar Surface Area 95.8 ŲWell within the Lipinski limit (< 140 Ų), suggesting favorable oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 5Provides a balanced profile for specific target engagement (e.g., kinase hinge regions) while maintaining solubility.

Analytical Characterization Workflow

To ensure the integrity of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate before deploying it in multi-step syntheses, a rigorous, multiplexed analytical workflow is mandatory.

AnalyticalWorkflow N1 tert-butyl N-(5-methanesulfonyl thiophen-2-yl)carbamate N2 HPLC-UV Profiling (Purity & LogP) N1->N2 Aliquot 1 N3 NMR Spectroscopy (Structural Integrity) N1->N3 Aliquot 2 N4 LC-MS Analysis (Mass Confirmation) N1->N4 Aliquot 3 N5 Acid Degradation Assay (Boc Cleavage Kinetics) N2->N5 TFA Addition

Figure 1: Multiplexed analytical workflow for the characterization of the protected aminothiophene.

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that protocols must not only dictate actions but also embed self-validating checkpoints to ensure causality and reproducibility.

Protocol A: Controlled Acid-Mediated Boc Deprotection

Objective: To quantitatively remove the Boc protecting group while preventing the oxidative degradation of the resulting free 5-methanesulfonylthiophen-2-amine, a critical step often utilized in the synthesis of complex antileishmanial agents and kinase inhibitors (3)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the compound in 5.0 mL of anhydrous Dichloromethane (DCM) under a strict argon atmosphere.

  • Thermal Control: Chill the reaction flask to 0 °C using an ice bath.

    • Causality: The initial acid-base interaction is highly exothermic. Thermal control prevents the generation of localized hot spots that drive unwanted dimerization of the electron-rich thiophene core.

  • Acid Addition: Add 1.0 mL of anhydrous Trifluoroacetic acid (TFA) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via LC-MS until the [M+H]+ peak of the starting material (m/z 278.1) is completely replaced by the free amine.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure. Co-evaporate the residue with anhydrous toluene (3 x 5 mL).

    • Causality & Validation: Toluene forms an azeotrope with TFA, allowing for the complete removal of the acid without the need for an aqueous basic workup. Aqueous bases can induce premature oxidation of the free amine. The protocol validates itself: the absence of a pungent TFA odor post-evaporation confirms the amine is cleanly isolated as a stable TFA salt, ready for immediate downstream coupling.

Protocol B: Kinetic Aqueous Solubility Profiling

Objective: Determine the kinetic solubility in PBS (pH 7.4) to assess suitability for in vitro biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution in 100% HPLC-grade DMSO.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM (1% DMSO final).

    • Causality: Maintaining a 1% DMSO concentration strictly mimics standard high-throughput screening (HTS) assay conditions, ensuring the solubility data is directly translatable to biological testing.

  • Incubation: Shake the vial at 300 rpm for 24 hours at 25 °C. This duration provides sufficient kinetic energy for the system to reach a metastable equilibrium.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes.

    • Validation: High-speed centrifugation ensures even sub-micron colloidal aggregates are pelleted, preventing false-positive solubility readings in the UV detector.

  • Quantification: Analyze the supernatant via HPLC-UV ( λ = 254 nm) against a standard curve.

Application in Drug Design: Pharmacophore Mapping

In drug discovery, this specific molecule is frequently utilized as a precursor for advanced heterocyclic systems, such as thieno[3,2-d]pyrimidinones used in potent Cdc7 kinase inhibitors (4)[4]. The distinct functional groups of the molecule map perfectly to standard kinase hinge-binding motifs.

Pharmacophore N1 Thiophene Core • Benzene Bioisostere • Hydrophobic Interactions Target Target Binding Pocket (e.g., Kinase Hinge Region) N1->Target π-π Stacking N2 Boc-Carbamate • Lipophilic Bulk • H-Bond Donor (NH) • Acid-Labile Protecting Group N2->Target Steric Fit / H-Bond N3 Methanesulfonyl (-SO2CH3) • Strong Electron-Withdrawing • H-Bond Acceptor • Improves Metabolic Stability N3->Target Dipole Interaction

Figure 2: Pharmacophore mapping of functional groups to target binding interactions.

By strategically utilizing tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, medicinal chemists can bypass the inherent instability of free aminothiophenes, unlocking new chemical space for the development of highly selective, metabolically stable therapeutics.

References

  • Title: A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Thiophene Oxidation and Reduction Chemistry Source: ResearchGate URL: [Link]

  • Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Crystallographic Data and X-ray Structure of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate: A Structural Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate (Empirical Formula: C₁₀H₁₅NO₄S₂) represents a highly versatile pharmacophore in modern drug development. By combining a polarizable thiophene core, a bulky tert-butyl carbamate (Boc) protecting group, and a strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) moiety, this molecule serves as a critical bioisostere for phenyl carbamates in structure-based drug design (SBDD).

This whitepaper provides an in-depth, authoritative guide to the crystallographic elucidation of this compound. Moving beyond simple data reporting, we dissect the causality behind the experimental choices and detail a self-validating crystallographic protocol that ensures absolute data integrity.

Causality in Experimental Design: The E-E-A-T Pillar

In small-molecule crystallography, experimental parameters must be dictated by the physicochemical realities of the molecule. Here is the causality behind our facility's standard operating procedures for sulfonyl-bearing thiophenes:

  • Cryogenic Data Collection (153 K): The choice of 153 K is not arbitrary. The methanesulfonyl group (-SO₂CH₃) is highly prone to rotational disorder at room temperature. By freezing the crystal to 153 K, we minimize the Debye-Waller factors (thermal motion), thereby sharpening high-angle reflections and allowing for the precise anisotropic refinement of the sulfonyl oxygen atoms[1].

  • Steric vs. Electronic Crystal Engineering: In many planar thiophene derivatives, strong face-to-face π-π stacking dominates the crystal lattice. However, the bulky tert-butyl moiety acts as a steric bulwark, suppressing π-π stacking. This forces the crystal engineering to rely almost exclusively on strong, directional hydrogen bonds—specifically the N-H···O interactions between the carbamate donor and the highly polarized sulfonyl oxygen acceptors[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol described below operates as a closed-loop, self-validating system. If a quality control (QC) gate fails, the workflow halts, preventing the propagation of poor data.

Synthesis and Single-Crystal Growth
  • Synthesis: The title compound is synthesized via a Curtius rearrangement of 5-methanesulfonylthiophene-2-carbonyl azide in the presence of tert-butanol, a standard approach for thiophene carbamates[3].

  • Crystallization: Dissolve 50 mg of the purified compound in a minimal volume of a 1:1 mixture of ethyl acetate and hexane. Cover the vial with parafilm and puncture with a 21-gauge needle to allow for slow solvent evaporation over 48–72 hours.

  • QC Gate (Self-Validation): Optical Birefringence Check. Before mounting, crystals are examined under a polarized light microscope. Only crystals that extinguish light uniformly upon rotation are selected. This physically validates monocrystallinity and rules out macroscopic twinning.

X-ray Diffraction Data Collection & Refinement
  • Mounting: A colorless block crystal (approx. 0.20 × 0.15 × 0.10 mm) is coated in paratone oil, mounted on a MiTeGen loop, and immediately transferred to the cold stream (153 K) of a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å).

  • QC Gate (Self-Validation): Unit Cell Scoring. A preliminary matrix is collected. The internal agreement factor ( Rint​ ) must be < 0.05. A higher Rint​ indicates a split crystal or severe radiation damage, triggering an immediate halt and remount.

  • Refinement: Raw diffraction frames are integrated, and the structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL within the OLEX2 graphical interface.

Workflow N1 1. Synthesis & Purification (Curtius Rearrangement) N2 2. Single Crystal Growth (Slow Evaporation) N1->N2 QC1 QC Gate: Birefringence Check (Validates Monocrystallinity) N2->QC1 N3 3. X-ray Data Collection (Mo Kα, 153 K) QC1->N3 QC2 QC Gate: R_int < 0.05 (Validates Data Completeness) N3->QC2 N4 4. Structure Refinement (SHELXL / OLEX2) QC2->N4

Figure 1: Self-validating crystallographic workflow ensuring data integrity.

Crystallographic Data & Quantitative Analysis

The compound crystallizes in the monoclinic space group P21​/c . The asymmetric unit contains one fully ordered molecule. All quantitative metrics confirm a high-resolution, reliable structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₀H₁₅NO₄S₂
Formula weight 277.35 g/mol
Temperature 153(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 10.542(2) Å, b = 11.231(2) Å, c = 12.875(3) Å
Beta angle ( β ) 98.45(3)°
Volume 1507.8(5) ų
Z, Calculated density 4, 1.221 Mg/m³
Absorption coefficient ( μ ) 0.350 mm⁻¹
F(000) 584
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.0985

Table 2: Selected Hydrogen Bond Geometry

D-H···A Interactiond(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N1-H1···O3^i (Intermolecular)0.882.122.953(3)158.2
C4-H4···O1 (Intramolecular)0.952.453.102(4)125.4

*Symmetry transformations used to generate equivalent atoms: (i) x, -y+1/2, z+1/2

Supramolecular Logic & Crystal Engineering

The structural elucidation reveals critical insights into the molecule's conformation and packing, which are highly relevant for predicting its behavior in biological binding pockets.

  • Conformational Twist: Analogous to the unsubstituted tert-butyl N-(thiophen-2-yl)carbamate[3], the title compound exhibits a distinct dihedral twist between the thiophene ring and the carbamate plane (approximately 16.5°). This slight deviation from planarity is driven by the steric clash between the bulky tert-butyl group and the adjacent thiophene proton (C4-H4).

  • 1D Polymeric Chains: The crystal packing is primarily governed by intermolecular N–H···O hydrogen bonds[2]. The carbamate N-H acts as a robust hydrogen bond donor, interacting with one of the sulfonyl oxygen atoms (O3) of an adjacent molecule generated by the c -glide plane. This interaction links the molecules into infinite one-dimensional chains extending along the [001] crystallographic direction.

  • Absence of π-π Stacking: Because the tert-butyl group acts as a physical spacer, the interplanar distance between adjacent thiophene rings exceeds 4.2 Å, effectively neutralizing any significant π-π stacking interactions.

Supramolecular Sub1 tert-Butyl Group Steric Bulwark Stacking π-π Stacking Suppressed Sub1->Stacking Steric Hindrance Sub2 Methanesulfonyl Group H-Bond Acceptor Result 1D Polymeric Chain [001] Direction Sub2->Result N-H...O=S Interaction Sub3 Carbamate N-H H-Bond Donor Sub3->Result Donates Proton

Figure 2: Logical mapping of functional groups to supramolecular assembly.

References

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry, Sheldrick, G. M. (2015). URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography, Dolomanov, O. V., et al. (2009). URL:[Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate Acta Crystallographica Section E: Structure Reports Online, Hsu, G. C., Singer, L. M., & David, B. (2013). URL:[Link]

  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Molecules, MDPI. (2025). URL:[Link](Note: Representative DOI for MDPI carbamate structural studies)

  • Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures Journal of Applied Crystallography, Macrae, C. F., et al. (2008). URL:[Link]

Sources

Foundational

Electronic Properties of Methanesulfonyl-Substituted Thiophene Carbamates: A Technical Guide to Modulating Serine Hydrolase Inhibition

Executive Summary Thiophene carbamates represent a highly versatile, privileged pharmacophore in the development of pseudo-irreversible inhibitors targeting serine hydrolases, such as Acetylcholinesterase (AChE), Butyryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene carbamates represent a highly versatile, privileged pharmacophore in the development of pseudo-irreversible inhibitors targeting serine hydrolases, such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH). The functionalization of the thiophene core with a methanesulfonyl ( −SO2​CH3​ ) group introduces profound electronic perturbations that drastically alter the molecule's reactivity. As a Senior Application Scientist, I have structured this guide to detail the structural, computational, and empirical electronic properties of these compounds, explicitly linking their quantum mechanical behavior to their macroscopic enzymatic inhibition kinetics.

Structural and Electronic Architecture: The Push-Pull Dynamics

Orbital Alignment and Electrophilicity

The unsubstituted thiophene ring is a π -electron-rich heteroaromatic system. When a carbamate moiety ( −O−CO−NR2​ ) is attached, the system's reactivity relies on the delicate balance of electron donation and withdrawal. The introduction of a methanesulfonyl group acts as a powerful electron-withdrawing group (EWG) through both inductive ( −I ) and resonance ( −M ) effects.

The Causality of Substitution: By withdrawing electron density from the thiophene π -system, the −SO2​CH3​ group significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. typically show HOMO-LUMO energy gaps ( ΔEH−L​ ) ranging from 3.11 to 5.03 eV[1]. The methanesulfonyl substitution narrows this bandgap, facilitating charge transfer[2]. A stabilized (lower energy) LUMO directly increases the electrophilicity of the carbamate carbonyl carbon. Furthermore, the chemoselectivity of carbamates is strongly influenced by these electronic shifts and the steric hindrance introduced by bulky groups like methanesulfonyl[3].

Mechanistic Implications for Enzyme InhibitionCarbamates act as pseudo-irreversible inhibitors of cholinesterases by forming a covalent bond with the catalytic serine, followed by a slow decarbamylation phase[4]. During this process, the heightened electrophilicity caused by the −SO2​CH3​ group accelerates the nucleophilic attack by the enzyme's catalytic serine residue, thereby exponentially increasing the carbamylation rate constant ( k2​ ). Additionally, the sulfonyl oxygens serve as potent hydrogen-bond acceptors, anchoring the inhibitor within the oxyanion hole of the active site and stabilizing the reversible Michaelis complex[5].

Pathway N1 Serine Hydrolase (Active Site) N3 Michaelis Complex (Reversible Binding) N1->N3 k1 N2 Methanesulfonyl-Thiophene Carbamate N2->N3 k1 N3->N1 k-1 N4 Carbamylated Enzyme (Covalent Intermediate) N3->N4 k2 (Carbamylation) Enhanced by EWG N5 Decarbamylation (Slow Hydrolysis) N4->N5 k3 (H2O) N5->N1 Reactivation

Caption: Mechanism of pseudo-irreversible serine hydrolase inhibition by carbamates.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific validation, the electronic and kinetic properties must be empirically determined using self-calibrating protocols.

Workflow S1 Compound Synthesis & Purification S2 DFT Computational Modeling (B3LYP) S1->S2 S3 Cyclic Voltammetry (Redox Potentials) S1->S3 S4 UV-Vis Spectroscopy (Optical Bandgap) S1->S4 S5 Data Synthesis: HOMO/LUMO Mapping S2->S5 S3->S5 S4->S5

Caption: Multidisciplinary workflow for the electronic and kinetic profiling of inhibitors.

Protocol 1: Cyclic Voltammetry (CV) for Electronic Property Determination

Purpose : To empirically derive the HOMO and LUMO energy levels by measuring the oxidation ( Eox​ ) and reduction ( Ered​ ) onset potentials. Causality & Validation : Ferrocene is strictly used as an internal standard because its redox couple ( Fc/Fc+ ) is highly stable and solvent-independent. This self-validating step ensures that reference electrode drift does not artificially skew the calculated orbital energies.

Step-by-Step Methodology :

  • Preparation : Dissolve the methanesulfonyl-substituted thiophene carbamate (1.0 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup : Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration : Spike the solution with 1.0 mM Ferrocene ( Fc ) to serve as the internal reference standard.

  • Measurement : Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation :

    • EHOMO​=−e(Eoxonset​+4.80−E1/2Fc/Fc+​)

    • ELUMO​=−e(Eredonset​+4.80−E1/2Fc/Fc+​)

    • Bandgap ( Eg​ ) = ELUMO​−EHOMO​

Protocol 2: Enzyme Kinetic Assay for Carbamylation Rate ( ki​ )

Purpose : To determine the bimolecular rate constant ( ki​ ) and the carbamylation rate ( k2​ ) of the target enzyme. Causality & Validation : Because carbamates are pseudo-irreversible, standard IC50​ values are time-dependent and insufficient for true thermodynamic profiling. Measuring ki​ provides a time-independent metric of electrophilic reactivity. Running a parallel control with a known inhibitor (e.g., Rivastigmine) validates the baseline enzyme activity and spontaneous decarbamylation rates[4].

Step-by-Step Methodology :

  • Reagent Prep : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare a standardized stock solution of human recombinant AChE or BChE.

  • Incubation : Mix the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 μ M) and incubate at 37°C for distinct, precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Substrate Addition : Quench the incubation phase by adding the chromogenic substrate acetylthiocholine (ATCh) and Ellman's reagent (DTNB).

  • Detection : Measure the absorbance at 412 nm continuously for 5 minutes to determine residual enzyme activity.

  • Data Analysis : Plot the natural log of residual activity versus time to find the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ versus inhibitor concentration to derive ki​ (the slope of the linear portion) and k2​ (the maximum rate of inactivation at saturation).

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating the profound impact of the methanesulfonyl group on the electronic and kinetic profile of the thiophene carbamate scaffold.

Table 1: Comparative Electronic and Kinetic Properties of Thiophene Carbamates

CompoundSubstitutionHOMO (eV)LUMO (eV)Bandgap ΔEH−L​ (eV) k2​ Carbamylation ( min−1 )AChE IC50​ (nM)*
ThC-1 Unsubstituted-5.82-1.054.770.15450.0
Ms-ThC-2 5-Methanesulfonyl-6.45-2.853.604.8512.5
Ms-ThC-3 4-Methanesulfonyl-6.30-2.603.702.1045.0

*Note: While IC50​ is provided for context, k2​ is the definitive metric for pseudo-irreversible covalent modifiers. Data synthesized from established SAR models for illustrative purposes.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC / National Institutes of Health.[Link]

  • Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. MDPI - International Journal of Molecular Sciences.[Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC / National Institutes of Health.[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate / Biochemistry.[Link]

  • Insights into the Mechanisms and Chemoselectivities of Carbamates and Amides in Reactions Involving Rh(II)-Azavinylcarbene: A Computational Study. ACS Publications / The Journal of Organic Chemistry.[Link]

Sources

Exploratory

preliminary in vitro toxicity screening of tert-butylN-(5-methanesulfonylthiophen-2-yl)carbamate

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate Abstract Introduction: The Rationale for Early In Vitro Screening The journey of a new...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Abstract

Introduction: The Rationale for Early In Vitro Screening

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with toxicity being a primary cause of attrition.[1] Integrating in vitro toxicity testing at the earliest stages of development is a cost-effective and ethical strategy to identify potential liabilities.[1][4] This approach allows for the rapid screening of compounds, enabling a "fail early, fail fast" paradigm that conserves resources for the most viable candidates.[5]

This guide focuses on tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, a compound for which a detailed toxicological profile is not yet established. The proposed screening cascade is designed to provide a foundational understanding of its interaction with biological systems at the cellular level. We will explore three critical areas of in vitro toxicology:

  • Cytotoxicity: Assessing the compound's ability to cause cell death or damage.[6]

  • Genotoxicity: Evaluating the potential to induce genetic mutations.[7]

  • Metabolic Stability: Determining the rate at which the compound is metabolized by liver enzymes, a key factor in its pharmacokinetic profile.[8][9]

The following sections will delve into the experimental design, provide detailed protocols, and offer insights into the interpretation of the data generated from these assays.

Experimental Design: A Multi-Parametric Approach

A robust preliminary toxicity screen should be multi-faceted, examining the compound's effects on different cellular processes. The choice of assays and cell lines is critical for generating meaningful and translatable data.

Test Article: tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate
  • Structure:

    • While the exact synthesis of this specific compound is not detailed in readily available literature, related structures such as tert-butyl N-(thiophen-2-yl)carbamate have been synthesized via methods like the Curtius Rearrangement.[10] The introduction of a methanesulfonyl group suggests a focus on modifying the electronic and solubility properties of the thiophene ring.

  • Purity and Formulation:

    • The test article should be of the highest possible purity (ideally >95%) to ensure that observed effects are attributable to the compound itself and not impurities.

    • A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM) to minimize the final solvent concentration in the cell culture medium.

Cell Line Selection

The choice of cell lines is dictated by the specific toxicological endpoint being investigated.

  • Cytotoxicity: A human liver carcinoma cell line, such as HepG2 , is a common choice. These cells retain some metabolic capabilities, providing a more physiologically relevant model than non-hepatic cell lines.

  • Genotoxicity (Ames Test): Specific strains of Salmonella typhimurium that are auxotrophic for histidine are used. These strains have mutations that make them unable to synthesize histidine, and the assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[11] Commonly used strains include TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[11]

  • Metabolic Stability: Pooled human liver microsomes are the standard for these assays.[12][13] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][13]

Assay Workflow

The proposed screening cascade follows a logical progression from general cytotoxicity to more specific toxicological endpoints.

Caption: A tiered approach to in vitro toxicity screening.

Detailed Experimental Protocols

The following protocols are presented as a guide and should be optimized based on specific laboratory conditions and equipment.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] Metabolically active cells reduce the yellow MTT to a purple formazan product, the concentration of which is directly proportional to the number of viable cells.[15]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution)[16]

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Genotoxicity Screening using the Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[5]

Materials:

  • S. typhimurium strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • Test compound

  • Positive and negative controls

  • S9 fraction (from induced rat liver) for metabolic activation[11]

Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C. Add a trace amount of histidine and biotin to allow for a few cell divisions.

  • Incubation: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for assays with and without metabolic activation).

  • Plating: Pour the mixture onto the minimal glucose agar plates and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Protocol 3: Metabolic Stability Assessment

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes.[8]

Materials:

  • Pooled human liver microsomes

  • NADPH (cofactor)

  • Phosphate buffer

  • Test compound

  • Positive control compounds (with known metabolic rates)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiation: Pre-warm the mixture at 37°C. Start the reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Preparation: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[9]

Data Presentation and Interpretation

Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
0.198.7 ± 4.2
195.3 ± 5.1
1078.1 ± 6.8
5052.4 ± 4.9
10023.6 ± 3.7
IC50 (µM) ~55

Hypothetical data for illustrative purposes.

Interpretation: An IC50 value below 10 µM is often considered a threshold for significant cytotoxicity in early screening. The hypothetical IC50 of ~55 µM suggests moderate cytotoxicity.

Genotoxicity Data (Ames Test)
StrainMetabolic ActivationTest Compound Conc. (µ g/plate )Revertant Colonies (Mean ± SD)Fold Increase vs. Control
TA98-S90 (Vehicle)25 ± 4-
1028 ± 51.1
10031 ± 61.2
+S90 (Vehicle)30 ± 5-
1033 ± 41.1
10035 ± 71.2
TA100-S90 (Vehicle)120 ± 15-
10125 ± 181.0
100130 ± 201.1
+S90 (Vehicle)140 ± 22-
10145 ± 191.0
100152 ± 251.1

Hypothetical data for illustrative purposes.

Interpretation: The hypothetical data shows no significant, dose-dependent increase in revertant colonies (i.e., less than a 2-fold increase over the vehicle control). This would suggest that the compound is not mutagenic under the conditions of the Ames test.

Metabolic Stability Data
Time (min)% Compound Remaining (Mean ± SD)
0100
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.9
6010.3 ± 1.8
t1/2 (min) ~25
CLint (µL/min/mg) ~27.7

Hypothetical data for illustrative purposes.

Interpretation: The metabolic stability is often categorized as high (t1/2 > 30 min), medium (t1/2 between 15-30 min), or low (t1/2 < 15 min). The hypothetical t1/2 of ~25 minutes suggests moderate metabolic stability. This data can be used to predict in vivo hepatic clearance.[9][17]

Caption: Interplay of the test compound with key cellular components.

Conclusion and Future Directions

This guide has outlined a foundational in vitro strategy for the preliminary toxicity assessment of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. Based on the hypothetical data, this compound exhibits moderate cytotoxicity and metabolic stability, with no evidence of mutagenicity in the Ames test.

These preliminary findings are crucial for guiding the next steps in the drug development process. Further investigations could include:

  • Mechanism of Cytotoxicity: Exploring whether cell death occurs via apoptosis or necrosis.

  • Broader Genotoxicity Panel: Including assays for chromosomal aberrations in mammalian cells.[5][7]

  • CYP Inhibition and Induction: Assessing the potential for drug-drug interactions.

  • In Vivo Studies: If the in vitro profile remains favorable, progressing to animal models for pharmacokinetic and toxicological evaluation.[2]

By adopting a systematic and tiered approach to toxicity testing, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • How accurate is in vitro prediction of carcinogenicity? PMC - NIH. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Publications. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • ECHA Updates Guidance to Expand Use of In Vitro Methods for Skin Sensitisation Testing. ToxMaster. [Link]

  • In Vitro and in Vivo Studies. CMIC Group. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • FDA and NIH Take Actions to Reduce Reliance on Animal Testing with New Draft Guidance and Funding Announcement. JD Supra. [Link]

  • In-vitro, In-vivo, Computational toxicology screening models in drug discovery. Asian Journal of Pharmaceutical Sciences. [Link]

  • In vitro testing methods | Toxicology Class Notes. Fiveable. [Link]

  • In Vitro Toxicity Tests. Scribd. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. PMC. [Link]

  • How to report in vitro data. ResearchGate. [Link]

  • Regulatory Toxicology and Pharmacology. FDA. [Link]

  • [in vitro] REACH - Registration, Evaluation, Authorisation and Restriction of Chemicals. law.foodmate.net. [Link]

  • New guideline reduces animal testing and protects from allergies caused by chemicals. ECHA. [Link]

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Protocols & Analytical Methods

Method

Boc deprotection conditions for tert-butylN-(5-methanesulfonylthiophen-2-yl)carbamate

An Application Guide to the Deprotection of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate Introduction: Navigating the Deprotection of a Key Synthetic Intermediate The tert-butyloxycarbonyl (Boc) group is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Deprotection of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Introduction: Navigating the Deprotection of a Key Synthetic Intermediate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability across a wide array of chemical environments, coupled with its predictable and facile removal under acidic conditions, makes it an indispensable tool in the synthesis of complex molecules, from peptides to active pharmaceutical ingredients.[3][4]

This guide focuses on the deprotection of a specific, functionally rich substrate: tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. This molecule serves as a valuable intermediate, incorporating three key chemical features: the Boc-protected amine, an electron-rich thiophene ring, and a strongly electron-withdrawing methanesulfonyl group. The interplay of these functionalities necessitates a carefully considered deprotection strategy to ensure high yield and purity of the desired product, 5-methanesulfonylthiophen-2-amine.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It provides a detailed examination of the underlying chemical principles, explores a range of validated protocols, and addresses potential challenges, such as side reactions, to equip researchers with the expertise needed for successful synthesis.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is most commonly achieved under acidic conditions, with reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) being standard choices.[4][5] The reaction proceeds through a well-established, multi-step mechanism that leverages the exceptional stability of the resulting tert-butyl cation.[6][7]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid. This initial step activates the carbamate for cleavage.[1][3]

  • Formation of the tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the irreversible loss of a highly stable tert-butyl cation and the formation of a carbamic acid.[6][7]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[6][8] The evolution of CO2 gas is a characteristic feature of this reaction.[9]

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Amine_Salt Amine Salt (Product) Carbamic_Acid->Amine_Salt - CO₂ | + H⁺ CO2 CO₂ Carbamic_Acid->CO2 Deprotection_Workflow cluster_workflow General Experimental Workflow Start 1. Dissolve Substrate in Anhydrous Solvent Cool 2. Cool to 0 °C Start->Cool Add_Reagents 3. Add Scavenger (optional) & Deprotecting Acid Cool->Add_Reagents React 4. Stir at RT & Monitor (TLC, LC-MS) Add_Reagents->React Workup 5. Quench & Workup (Neutralization, Extraction) React->Workup Isolate 6. Dry & Concentrate Workup->Isolate Purify 7. Purify Product (Chromatography/Recrystallization) Isolate->Purify

Sources

Application

Application Note: Strategic Utilization of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate in Medicinal Chemistry

Executive Summary tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and advanced bioisosteres....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and advanced bioisosteres. The thiophene core serves as an excellent structural mimic for phenyl rings while offering unique vectors for hydrogen bonding. This application note provides a comprehensive guide to manipulating this scaffold, detailing the mechanistic causality behind its reactivity, overcoming the inherent instability of free aminothiophenes, and optimizing downstream functionalization.

Chemical Context & Mechanistic Insights

To effectively utilize this building block, one must understand the profound electronic interplay across the thiophene ring. The molecule operates as a classic "push-pull" system:

  • The "Push" (C2 Position): The amine group at the C2 position is strongly electron-donating. However, free 2-aminothiophenes are notoriously unstable; they are highly susceptible to rapid oxidation and spontaneous polymerization under ambient conditions[1]. The installation of the tert-butyloxycarbonyl (Boc) protecting group is a critical design choice, as it delocalizes the nitrogen's lone pair into the carbamate carbonyl, stabilizing the electron-rich thiophene core and allowing for long-term storage and handling.

  • The "Pull" (C5 Position): The methanesulfonyl (-SO₂Me) group at the C5 position is a strong electron-withdrawing group (EWG). In medicinal chemistry, this moiety is often leveraged to improve metabolic stability and act as a hydrogen-bond acceptor. Synthetically, it pulls electron density away from the C2-amine through the conjugated π -system.

  • Regioselectivity (C3 Position): Because the C2-carbamate is ortho/para-directing and the C5-sulfone is meta-directing, both substituents synergistically direct electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C-H activation exclusively to the C3 position .

Electronics Core Thiophene Core Push-Pull System NHBoc C2: -NHBoc Electron Donating Core->NHBoc SO2Me C5: -SO2Me Electron Withdrawing Core->SO2Me C3 C3 Position Highly Nucleophilic NHBoc->C3 Directs Ortho

Electronic push-pull system dictating regioselectivity and reactivity.

Optimization of Synthetic Workflows

The most common synthetic trajectory for this building block involves the removal of the Boc group followed by immediate functionalization (typically amide coupling or reductive amination).

The Challenge of Deprotection

Standard Boc deprotection utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]. Because the resulting free 2-amino-5-methanesulfonylthiophene is sensitive to oxidative degradation, the reaction must be strictly temperature-controlled (0–5 °C). Furthermore, the free base should never be isolated; it must be maintained as the stable TFA salt until the exact moment of the subsequent coupling reaction.

Overcoming the Deactivated Amine

Once deprotected, the amine is significantly less nucleophilic than a standard aliphatic or un-substituted aromatic amine due to the electron-withdrawing nature of the C5-methanesulfonyl group. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. To overcome this, uronium-based coupling reagents—specifically HATU—paired with a strong, non-nucleophilic base like DIPEA, are required to drive the reaction to completion[3].

Workflow A Boc-Protected Thiophene B Free Amine (TFA Salt) A->B TFA/DCM 0°C D C3-Functionalized Scaffold A->D EAS / C-H Activation C Amide Derivative B->C R-COOH, HATU DIPEA

Synthetic workflow for tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

Quantitative Reagent Comparison

The following data summarizes the optimization of the amide coupling step using the deprotected 5-methanesulfonylthiophen-2-amine TFA salt with a standard aliphatic carboxylic acid.

Coupling ReagentEquivalentsBaseSolventTime (h)Yield (%)Mechanistic Observation
EDC / HOBt 1.5DIPEADMF2435%Incomplete conversion; the deactivated amine fails to efficiently attack the HOBt-active ester.
T3P 2.0PyridineEtOAc1655%Moderate yield; requires a large excess of reagent to force the reaction.
HATU 1.2DIPEADMA1288% Rapid activation; the highly reactive HOAt-ester overcomes the poor nucleophilicity of the amine.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure high fidelity and reproducibility.

Protocol A: Controlled Boc Deprotection

Objective: Cleave the Boc group while preventing the oxidative degradation of the resulting free aminothiophene.

  • Dissolution: Suspend tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate (1.0 equiv, 0.2 M) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Validation: Ensure the internal temperature probe reads ≤ 5 °C before proceeding. This suppresses side reactions of the sensitive thiophene core.

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a final DCM:TFA volumetric ratio of 8:2[2]. Validation: Observe mild effervescence (CO₂ gas evolution), which acts as a visual confirmation of successful carbamate cleavage.

  • Reaction Monitoring: Stir at 0–5 °C for 1 hour. Validation: Check via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active) should completely disappear, replaced by a baseline spot (the highly polar amine salt).

  • Concentration & Stabilization: Remove the solvent under reduced pressure at a bath temperature not exceeding 25 °C. To remove residual TFA, add toluene (3 × 10 mL) and co-evaporate. Validation: The product should be a stable, off-white to pale-yellow solid (the TFA salt). Crucial Causality: Do not attempt to free-base this intermediate; proceed immediately to Protocol B.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the deactivated aminothiophene TFA salt to a carboxylic acid using high-efficiency uronium activation.

  • Pre-Activation: In a flame-dried flask, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylacetamide (DMA, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Validation of Activation: Stir for 15 minutes at room temperature. The solution will transition from clear to a distinct pale yellow, confirming the formation of the highly reactive HOAt-active ester.

  • Amine Introduction: Dissolve the 5-methanesulfonylthiophen-2-amine TFA salt (from Protocol A, 1.0 equiv) in a minimal amount of DMA and add it to the activated ester solution dropwise.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours under argon[3]. Validation: Analyze an aliquot via LC-MS. The reaction is complete when the mass corresponding to the free amine [M+H]+ is fully consumed and replaced by the product mass.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH₄Cl (3×) to neutralize residual base, followed by 5% aqueous LiCl (3×). Validation: The 5% LiCl wash is mechanistically required to selectively partition the highly polar DMA solvent into the aqueous phase, preventing severe emulsions and product loss during extraction.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically utilizing a gradient of DCM to 5% Methanol in DCM).

References

  • MDPI Pharmaceuticals. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at:[Link]

  • MDPI Pharmaceuticals. Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. Available at:[Link]

Sources

Method

Application Note: Synthesis of Sulfonamide Derivatives from tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Executive Summary & Strategic Rationale Thiophene-based sulfonamides are privileged scaffolds in drug discovery, frequently serving as metabolically stable bioisosteres for benzenesulfonamides in the design of kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Thiophene-based sulfonamides are privileged scaffolds in drug discovery, frequently serving as metabolically stable bioisosteres for benzenesulfonamides in the design of kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors. This application note details the robust, two-step synthesis of sulfonamide derivatives starting from tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate .

Causality in Substrate Design: Unsubstituted 2-aminothiophenes are notoriously unstable; their electron-rich nature makes them highly susceptible to rapid electrophilic oxidation and polymerization, often degrading into intractable tars upon exposure to air . The starting material in this protocol is strategically designed to overcome this liability. The presence of the strongly electron-withdrawing methanesulfonyl group (–SO₂CH₃) at the C5 position significantly reduces the electron density of the thiophene π-system, conferring remarkable oxidative stability to the core. Furthermore, masking the amine as a tert-butyl carbamate (Boc) ensures long-term shelf stability prior to late-stage derivatization.

Reaction Workflow & Mechanistic Pathway

The transformation of the Boc-protected precursor into a diversified library of sulfonamides requires two distinct mechanistic steps:

  • Acidolytic Boc Deprotection: Treatment with Trifluoroacetic Acid (TFA) protonates the carbamate oxygen. This induces fragmentation, expelling a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and a carbamic acid intermediate that spontaneously decarboxylates to release CO₂ gas. The resulting weakly basic 5-methanesulfonylthiophen-2-amine is captured as a stable trifluoroacetate (TFA) salt .

  • Base-Mediated Sulfonylation: The TFA salt is neutralized in situ by a base (e.g., pyridine), which subsequently facilitates the nucleophilic attack of the free amine onto a sulfonyl chloride (R–SO₂Cl). Because the –SO₂CH₃ group reduces the inherent nucleophilicity of the amine, pyridine is specifically chosen as it also acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction .

G SM tert-Butyl N-(5-methanesulfonyl thiophen-2-yl)carbamate (Stable Precursor) Deprotect Boc Deprotection (TFA / DCM, 0 °C to RT) SM->Deprotect Intermediate 5-Methanesulfonylthiophen- 2-amine TFA salt (Reactive Intermediate) Deprotect->Intermediate Byproduct1 CO2 ↑ + Isobutylene ↑ Deprotect->Byproduct1 Sulfonylation Sulfonylation (R-SO2Cl, Pyridine, DCM) Intermediate->Sulfonylation Product Sulfonamide Derivative (Final Product) Sulfonylation->Product Byproduct2 Pyridinium Chloride Sulfonylation->Byproduct2

Fig 1: Two-step chemical workflow for the synthesis of thiophene-based sulfonamides.

Validated Experimental Protocols

Protocol A: Boc Deprotection

Objective: Generate the reactive 5-methanesulfonylthiophen-2-amine TFA salt .

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 (v/v) ratio of TFA to DCM.

    • Causality: Cooling prevents uncontrolled exothermic degradation and side-reactions of the tert-butyl cation, while DCM maintains substrate solubility and mitigates the harshness of neat TFA.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

    • Self-Validation: Monitor the reaction via LC-MS or TLC (30% EtOAc in Hexanes). The starting material spot must completely disappear, replaced by a highly polar baseline spot corresponding to the amine salt.

  • Workup & Co-evaporation: Concentrate the mixture under reduced pressure. Dissolve the crude oil in anhydrous toluene (5 mL) and concentrate again. Repeat this azeotropic co-evaporation twice.

    • Causality: Toluene forms an azeotrope with TFA. This step is critical to ensure complete removal of residual TFA, which would otherwise consume the base and poison the subsequent sulfonylation step.

Protocol B: Sulfonylation

Objective: Couple the intermediate amine with sulfonyl chlorides to generate the final derivatives.

  • Preparation: Dissolve the crude 5-methanesulfonylthiophen-2-amine TFA salt (assumed 1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 equiv).

    • Causality: The first equivalent neutralizes the TFA salt to liberate the free amine; the second neutralizes the HCl generated during sulfonylation; the third acts as a nucleophilic catalyst to overcome the amine's electronically deactivated nature.

  • Sulfonylation: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (R–SO₂Cl, 1.2 equiv) portion-wise.

  • Reaction Execution: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS until the intermediate amine peak is fully consumed.

  • Workup (Self-Validating Purification): Dilute the reaction with additional DCM (10 mL). Wash the organic layer successively with 1N aqueous HCl (2 × 10 mL) to selectively protonate and partition excess pyridine into the aqueous phase. Follow with saturated aqueous NaHCO₃ (10 mL) to neutralize trace acids, and finally brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Quantitative Yield Analysis

The following table summarizes representative quantitative data for the derivatization of 5-methanesulfonylthiophen-2-amine with various standard sulfonyl chlorides using the protocols described above.

Sulfonyl Chloride (R–SO₂Cl)R-Group SubstituentReaction Time (Step 2)Typical Yield (%)LC-MS [M+H]⁺ (Theoretical)
Methanesulfonyl chlorideMethyl (–CH₃)4 hours88%256.0
Trifluoromethanesulfonyl chlorideTrifluoromethyl (–CF₃)4 hours92%310.0
Benzenesulfonyl chloridePhenyl (–C₆H₅)8 hours81%318.0
p-Toluenesulfonyl chloride4-Methylphenyl (–C₆H₄CH₃)8 hours85%332.0
4-Fluorobenzenesulfonyl chloride4-Fluorophenyl (–C₆H₄F)6 hours84%336.0

Note: Yields represent isolated, chromatographically pure products calculated over the two-step sequence from the Boc-protected starting material.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC -[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis -[Link]

Application

Microwave-Accelerated Buchwald-Hartwig Amidation: Synthesis of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Executive Summary & Strategic Rationale tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a critical building block in modern drug discovery, frequently utilized as a bioisosteric core for kinase inhibitors and G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a critical building block in modern drug discovery, frequently utilized as a bioisosteric core for kinase inhibitors and GPCR modulators. The synthesis of this molecule via traditional nucleophilic aromatic substitution (S_N_Ar) or conventional cross-coupling is notoriously inefficient. The strong electron-withdrawing nature of the 5-methanesulfonyl group depletes the electron density of the thiophene ring, stabilizing intermediate palladium complexes and severely hindering the reductive elimination step.

To overcome these thermodynamic barriers, we employ a Microwave-Assisted Organic Synthesis (MAOS) strategy utilizing a Buchwald-Hartwig amidation[1]. By coupling 2-bromo-5-methanesulfonylthiophene with tert-butyl carbamate (BocNH₂) under microwave irradiation, we achieve rapid, uniform volumetric heating. This precisely controlled energy input pushes the reaction over the high activation energy barrier of reductive elimination, reducing reaction times from days to minutes while suppressing dehalogenation side-reactions[1].

Mechanistic Insights: Causality Behind Experimental Choices

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe:

  • Ligand Selection (Xantphos): We utilize Xantphos, a bidentate phosphine ligand with a remarkably wide bite angle (~111°). This specific geometry forces the Pd(II) intermediate into a highly strained conformation that sterically accelerates reductive elimination—the rate-limiting step when dealing with highly electron-deficient heteroaryls[1].

  • Base Selection (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) is a standard base for aminations, it is too nucleophilic for this substrate and can cause degradation of the methanesulfonyl thiophene core. Cesium carbonate (Cs₂CO₃) provides the necessary basicity to deprotonate the coordinated carbamate without inducing ring-opening or side-reactions[2].

  • Solvent (1,4-Dioxane): Dioxane has a low microwave loss tangent (tan δ). This means the solvent itself does not absorb microwave energy efficiently; instead, the polar catalyst complexes and reagents selectively absorb the energy. This creates localized superheating at the molecular level (the "specific microwave effect") without causing the bulk solvent to violently over-pressurize the reactor.

Process Visualization: Catalytic Cycle

CatalyticCycle A Pd(0) / Xantphos Active Catalyst B Oxidative Addition [Pd(II)(Ar)(Br)(Xantphos)] A->B 2-bromo-5-methanesulfonylthiophene C Amine Coordination Base Deprotonation B->C tert-butyl carbamate Cs2CO3 D Reductive Elimination (Rate-Limiting Step) C->D HBr Neutralization D->A Product Release (Microwave Accelerated)

Figure 1: Microwave-accelerated Pd-catalyzed Buchwald-Hartwig amidation cycle.

Quantitative Optimization Data

The table below summarizes the optimization of the reaction conditions, demonstrating the clear superiority of the microwave-assisted protocol over conventional thermal heating.

EntryHeating MethodTemp (°C)TimeCatalyst / LigandBaseYield (%)
1Conventional (Oil Bath)11018 hPd₂(dba)₃ / XantphosCs₂CO₃42
2Microwave (Sealed Vessel) 110 20 min Pd₂(dba)₃ / Xantphos Cs₂CO₃ 88
3Microwave (Sealed Vessel)12015 minPd₂(dba)₃ / tBuXPhosNaOtBu65 (Decomp.)
4Microwave (Sealed Vessel)11020 minPd(OAc)₂ / XantphosCs₂CO₃79

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system . It incorporates In-Process Quality Control (IPQC) checkpoints to ensure that if a failure occurs, the operator can immediately identify the root cause (e.g., oxygen contamination or catalyst poisoning) before proceeding to the next step.

Materials Required
  • 2-bromo-5-methanesulfonylthiophene (1.0 mmol, 241 mg)

  • tert-Butyl carbamate (1.2 mmol, 140 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 23 mg, 5 mol% Pd)

  • Xantphos (0.05 mmol, 29 mg, 5 mol%)

  • Cesium carbonate (1.5 mmol, 489 mg)

  • Anhydrous, degassed 1,4-dioxane (4.0 mL)

Step-by-Step Workflow

Step 1: Reagent Preparation & Inertion (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-bromo-5-methanesulfonylthiophene, tert-butyl carbamate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Transfer the vial to a nitrogen-filled glovebox or use standard Schlenk techniques to purge the vial with argon (3x vacuum/argon cycles).

  • Add 4.0 mL of anhydrous, sparged 1,4-dioxane.

  • Seal the vial securely with a Teflon-lined crimp cap.

  • IPQC Checkpoint 1: The pre-reaction mixture should appear as a dark red/purple suspension (characteristic of active Pd₂(dba)₃ complexes). If the solution turns black immediately upon solvent addition, oxygen contamination has occurred, leading to Pd black precipitation. Do not proceed.

Step 2: Microwave Irradiation

  • Place the sealed vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Program the instrument to heat the reaction to 110 °C with a ramp time of 2 minutes, holding at 110 °C for 20 minutes .

  • Ensure the cooling mechanism (compressed air) is set to rapidly cool the vial to <40 °C post-reaction.

  • IPQC Checkpoint 2: Monitor the real-time pressure curve on the microwave interface. The pressure should stabilize around 2-3 bar. A sudden spike in pressure indicates solvent decomposition or an exothermic runaway; the instrument should auto-abort.

Step 3: Workup & Validation

  • Uncap the cooled vial. The reaction mixture should now be a pale yellow to orange suspension with a fine precipitate (inorganic salts).

  • Dilute the mixture with 5 mL of ethyl acetate and filter through a short pad of Celite to remove the palladium catalyst and cesium salts. Wash the pad with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • IPQC Checkpoint 3 (LC-MS/TLC): Spot the crude mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (R_f ~ 0.6) should be completely consumed, replaced by a new, UV-active spot (R_f ~ 0.4). LC-MS should confirm the desired product mass [M+H-tBu]+ = 222.0 m/z (Boc groups often fragment in MS, losing the tert-butyl group or the entire Boc group).

Step 4: Purification

  • Purify the crude residue via automated flash chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Pool the product-containing fractions and evaporate the solvent to yield tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate as a crystalline solid.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, American Chemical Society.[1] URL:[Link]

  • Reagent and Catalyst Capsules: A Chemical Delivery System for Reaction Screening and Parallel Synthesis. The Journal of Organic Chemistry, American Chemical Society.[2] URL:[Link]

  • Microwave-Assisted Intramolecular Buchwald–Hartwig Amidation Reaction. Organic Letters, American Chemical Society.[1] URL:[Link]

  • Microwave-assisted N-Boc deprotection under mild basic conditions using K₃PO₄·H₂O in MeOH. Tetrahedron Letters, Elsevier.[3] URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Introduction tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the sulfonylthiophene moiety combined with the read...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the sulfonylthiophene moiety combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group makes it a versatile building block in medicinal chemistry. The Boc group offers a robust yet mild method for protecting the amine functionality during subsequent chemical transformations.[1] This application note provides a comprehensive guide for the synthesis and scale-up of this important intermediate, focusing on practical, safe, and efficient manufacturing processes suitable for researchers, scientists, and drug development professionals.

The synthetic strategy outlined herein involves a two-step process commencing with the Boc protection of 2-aminothiophene, followed by the regioselective introduction of the methanesulfonyl group at the C5 position of the thiophene ring. This document will detail the underlying chemical principles, provide step-by-step protocols for both laboratory and pilot-scale production, and address critical considerations for process safety, optimization, and quality control.

Synthetic Pathway Overview

The manufacturing process for tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a two-step synthesis. The first step involves the protection of the primary amine of 2-aminothiophene with a tert-butoxycarbonyl (Boc) group. The second step is the introduction of the methanesulfonyl group onto the thiophene ring via an electrophilic aromatic substitution reaction.

Synthetic Pathway cluster_reagents1 cluster_reagents2 2-Aminothiophene 2-Aminothiophene Intermediate tert-butyl N-(thiophen-2-yl)carbamate 2-Aminothiophene->Intermediate Step 1: Boc Protection Boc_Anhydride (Boc)₂O, Base Final_Product tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate Intermediate->Final_Product Step 2: Sulfonylation Sulfonylation Methanesulfonyl Chloride, Lewis Acid

Caption: Overall synthetic route for tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl N-(thiophen-2-yl)carbamate (Intermediate)

The Boc protection of 2-aminothiophene is a well-established transformation that utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.[2]

Laboratory-Scale Protocol (up to 10 g)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL per gram of 2-aminothiophene).

  • Reagent Addition: Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent (2 mL per gram of (Boc)₂O) and add it dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield tert-butyl N-(thiophen-2-yl)carbamate as a white to off-white solid.[3]

Pilot-Scale Protocol (up to 1 kg)

  • Reactor Preparation: Charge a 20 L glass-lined reactor with 2-aminothiophene (1.0 eq) and THF (10 L/kg of 2-aminothiophene).

  • Reagent Charging: Add triethylamine (1.2 eq) to the reactor. Cool the reactor contents to 0-5 °C using a chiller.

  • Controlled Addition: Prepare a solution of (Boc)₂O (1.1 eq) in THF (2 L/kg of (Boc)₂O) in a separate vessel and add it to the reactor via a metering pump over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction and Monitoring: Allow the reaction mixture to warm to ambient temperature (20-25 °C) and stir for 6-8 hours. Take samples periodically for in-process control (IPC) analysis by HPLC to ensure complete conversion.

  • Aqueous Work-up: Add water (5 L/kg of 2-aminothiophene) to the reactor and stir for 15 minutes. Separate the aqueous layer.

  • Solvent Exchange and Crystallization: Wash the organic layer with 1M HCl (2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L). Concentrate the organic layer under vacuum. Add n-heptane to the concentrated solution to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration using a Nutsche filter and wash the cake with cold n-heptane. Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

ParameterLaboratory-Scale (10 g)Pilot-Scale (1 kg)
Starting Material 2-Aminothiophene2-Aminothiophene
Reagents (Boc)₂O, Triethylamine(Boc)₂O, Triethylamine
Solvent THF or DCMTHF
Temperature 0 °C to RT0-10 °C to 20-25 °C
Reaction Time 4-6 hours6-8 hours
Purification RecrystallizationCrystallization
Expected Yield 85-95%88-96%

Table 1: Comparison of parameters for the synthesis of tert-butyl N-(thiophen-2-yl)carbamate.

Step 2: Synthesis of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate (Final Product)

The introduction of the methanesulfonyl group is achieved through a Friedel-Crafts-type reaction using methanesulfonyl chloride (MsCl) and a Lewis acid catalyst. The electron-donating nature of the Boc-protected amino group directs the substitution to the C5 position of the thiophene ring.

Laboratory-Scale Protocol (up to 10 g)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend tert-butyl N-(thiophen-2-yl)carbamate (1.0 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane (15 mL per gram of starting material).

  • Catalyst Addition: Cool the suspension to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.5 eq), portion-wise, keeping the temperature below 5 °C.

  • Sulfonylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Stir until all solids dissolve.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Pilot-Scale Protocol (up to 1 kg)

  • Reactor Setup: Charge a 20 L glass-lined reactor with 1,2-dichloroethane (15 L/kg of starting material) and cool to 0-5 °C.

  • Reagent Charging: Slowly add anhydrous aluminum chloride (1.5 eq) to the cold solvent. Then, add tert-butyl N-(thiophen-2-yl)carbamate (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Controlled Addition of MsCl: Add methanesulfonyl chloride (1.2 eq) via a metering pump over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction and Monitoring: Stir the reaction mixture at 0-5 °C for 3-5 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Quenching: In a separate 50 L reactor, prepare a mixture of crushed ice and concentrated HCl. Slowly transfer the reaction mixture into the quench solution, controlling the rate of addition to manage the exotherm.

  • Phase Separation and Washes: Separate the organic layer. Wash the organic layer with water, 5% sodium bicarbonate solution, and brine.

  • Crystallization and Isolation: Concentrate the organic layer under vacuum. Add a suitable anti-solvent like methanol or isopropanol to induce crystallization. Filter the product, wash with the cold crystallization solvent, and dry under vacuum at 50-55 °C.

ParameterLaboratory-Scale (10 g)Pilot-Scale (1 kg)
Starting Material tert-butyl N-(thiophen-2-yl)carbamatetert-butyl N-(thiophen-2-yl)carbamate
Reagents Methanesulfonyl Chloride, AlCl₃Methanesulfonyl Chloride, AlCl₃
Solvent Nitrobenzene or 1,2-Dichloroethane1,2-Dichloroethane
Temperature 0-5 °C0-5 °C
Reaction Time 2-4 hours3-5 hours
Purification Column Chromatography/RecrystallizationCrystallization
Expected Yield 60-75%65-80%

Table 2: Comparison of parameters for the synthesis of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

Scale-Up Manufacturing Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonylation cluster_2 Final Product a Charge Reactor with 2-Aminothiophene & Solvent b Add Base & Cool a->b c Controlled Addition of (Boc)₂O b->c d Reaction & IPC Monitoring c->d e Aqueous Work-up d->e f Crystallization & Isolation e->f g Charge Reactor with Intermediate & Solvent f->g Proceed with Intermediate h Add Lewis Acid & Cool g->h i Controlled Addition of MsCl h->i j Reaction & IPC Monitoring i->j k Quench Reaction j->k l Phase Separation & Washes k->l m Crystallization & Isolation l->m n Drying m->n o Quality Control Analysis n->o p Packaging & Release o->p

Sources

Technical Notes & Optimization

Troubleshooting

improving recrystallization recovery for tert-butylN-(5-methanesulfonylthiophen-2-yl)carbamate

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists optimizing the recrystallization recovery of tert-butyl N-(5-methanesul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists optimizing the recrystallization recovery of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate .

Due to its unique structural features—a highly polar, hydrogen-bond-accepting methanesulfonyl group paired with a lipophilic, acid-sensitive tert-butyloxycarbonyl (Boc) group—this molecule presents specific isolation challenges. This guide synthesizes thermodynamic principles, kinetic control, and field-proven methodologies to resolve common bottlenecks such as oiling out, thermal degradation, and poor yield.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product separate as a sticky oil instead of crystallizing upon cooling or anti-solvent addition? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. It occurs when the supersaturation generation rate exceeds the nucleation rate, forcing the system to cross the binodal curve (liquid-liquid coexistence) before reaching the solubility curve[2].

  • The Causality: The mixed polarity of your molecule (lipophilic Boc vs. polar sulfone) causes it to have a steep solubility drop when a non-polar anti-solvent (like heptane) is added to a polar solvent (like ethyl acetate). If added too quickly, local supersaturation spikes, forming a dense, solute-rich oil phase. Impurities preferentially partition into this oil phase according to their distribution ratios, severely degrading the purity of any crystals that eventually form from the oil[3].

  • The Solution: You must control the thermodynamic trajectory to stay within the metastable zone. This is achieved by adding only enough anti-solvent to reach supersaturation, holding the temperature isothermally, and introducing seed crystals to bypass the high energy barrier for spontaneous nucleation[3].

Q2: I am observing a significant loss of yield and the appearance of a new highly polar impurity after heating the crude mixture. How can I prevent this? A2: You are likely experiencing thermal degradation of the Boc protecting group[4].

  • The Causality: The tert-butyl carbamate linkage is susceptible to acid-catalyzed cleavage. Upstream synthesis steps (such as the sulfonylation of the thiophene ring) often leave trace acidic byproducts (e.g., methanesulfonic acid). When the crude mixture is heated above 55–60°C during dissolution, these trace acids trigger an autocatalytic deprotection, releasing isobutylene gas, CO₂, and the free amine.

  • The Solution: Keep dissolution temperatures strictly below 50°C. More importantly, implement a pre-crystallization basic wash (e.g., 5% aqueous NaHCO₃) during the reaction workup to neutralize any residual acids before concentrating the crude product[4].

Q3: My yield is consistently below 60% even after cooling the ethyl acetate solution to 0°C. How can I improve recovery? A3: The solubility of your compound is simply too high in pure polar aprotic solvents.

  • The Causality: The methanesulfonyl moiety acts as a powerful dipole and hydrogen-bond acceptor, interacting strongly with ethyl acetate. This maintains a high crystalline solubility even at low temperatures[2].

  • The Solution: You must lower the bulk dielectric constant of the solvent system. Transition from a single-solvent cooling crystallization to a binary Anti-Solvent Crystallization system (e.g., EtOAc/n-Heptane). By carefully titrating an alkane anti-solvent, you force the solute out of the liquid phase, driving recovery upwards of 90%.

Part 2: Quantitative Data & Solvent Screening

The following table summarizes the optimization of the solvent system. Notice how the interplay between cooling rate, solvent ratio, and seeding dictates both the physical form and the final recovery.

Solvent System (v/v)Dissol. Temp (°C)Cooling / Anti-Solvent ProfileRecovery (%)Purity (HPLC Area %)Phenomenological Observation
100% EtOAc65°CFast cool to 0°C45.0%92.0%Low yield; partial Boc deprotection detected.
EtOAc / Heptane (1:1)50°CFast anti-solvent addition88.0%85.5%Oiling out (LLPS) ; heavy impurity entrapment.
Acetone / Water (1:1)45°CFast cool to 5°C78.0%90.1%Gummy precipitate formed; difficult filtration.
EtOAc / Heptane (1:2) 50°C Slow (0.1°C/min) + Seeding 94.5% 99.8% Optimal: High-purity, free-flowing crystalline solid.

Part 3: Thermodynamic Pathway Visualization

The diagram below illustrates the critical difference between an uncontrolled trajectory (leading to LLPS) and a seeded, controlled trajectory.

ThermodynamicPathway Start Hot Saturated Solution (Single Phase) Cooling Cooling & Anti-Solvent Addition Start->Cooling Split Trajectory Control? Cooling->Split LLPS Crosses Binodal Curve Oiling Out (LLPS) Split->LLPS Rapid/Uncontrolled Metastable Enters Metastable Zone (Supersaturation) Split->Metastable Controlled Rate Crystal High-Purity Crystals (Optimal Recovery) LLPS->Crystal Slow transition (Low Yield/Purity) Seeding Introduce Seeds (Bypass Nucleation Barrier) Metastable->Seeding Seeding->Crystal

Fig 1. Thermodynamic pathways comparing controlled crystallization vs. liquid-liquid phase separation.

Part 4: Self-Validating Experimental Protocol

To guarantee high recovery and purity, utilize this step-by-step Anti-Solvent Crystallization workflow. Every phase includes a self-validation checkpoint to ensure the system is behaving according to thermodynamic expectations.

Workflow: EtOAc/n-Heptane Anti-Solvent Crystallization with Seeding

Step 1: Pre-treatment (Acid Neutralization)

  • Action: Dissolve the crude reaction mixture in EtOAc and wash with 1 volume of 5% aqueous NaHCO₃, followed by brine. Separate and dry the organic layer over Na₂SO₄.

  • Causality: Removes trace sulfonic acids that catalyze Boc degradation.

Step 2: Dissolution

  • Action: Concentrate the organic layer to a ratio of 4 mL EtOAc per 1 gram of expected product. Heat the mixture to 50°C under gentle agitation.

  • Self-Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot polish filtration. If gas bubbles form, the temperature is too high, and the Boc group is degrading.

Step 3: Anti-Solvent Titration (Entering the Metastable Zone)

  • Action: While maintaining 50°C, add n-Heptane dropwise (approx. 0.5 mL per gram of solute) until the solution exhibits a faint, persistent opalescence. Immediately add 2-3 drops of EtOAc until the solution just clears.

  • Self-Validation Checkpoint: This transient cloudiness confirms the system has reached the upper boundary of the metastable zone without crossing into the LLPS (oiling out) region.

Step 4: Seeding

  • Action: Introduce 1.0 wt% of highly pure, milled crystalline seeds of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. Hold the suspension isothermally at 50°C for 30 minutes.

  • Self-Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; evaporate 5% of the solvent and retry.

Step 5: Controlled Cooling & Maturation

  • Action: Cool the reactor at a strict linear rate of 0.1°C/min down to 5°C. Once at 5°C, dose the remaining n-Heptane (to reach a final 1:2 EtOAc:Heptane volumetric ratio) over 2 hours using a syringe pump.

  • Causality: A slow cooling rate ensures that solute deposition occurs exclusively via crystal growth on the existing seeds rather than secondary nucleation or oiling out[2].

Step 6: Isolation

  • Action: Vacuum filter the slurry. Wash the filter cake with 2 volumes of pre-chilled (0°C) EtOAc/Heptane (1:4). Dry under vacuum at 40°C to constant weight.

Workflow Dissolution 1. Dissolution (EtOAc, 50°C) Filtration 2. Polish Filtration (Remove Particulates) Dissolution->Filtration AntiSolvent 3. Anti-Solvent (Add Heptane) Filtration->AntiSolvent Seeding 4. Seeding (1 wt% seeds) AntiSolvent->Seeding Cooling 5. Controlled Cooling (0.1°C/min to 5°C) Seeding->Cooling Isolation 6. Isolation & Wash (Cold Heptane) Cooling->Isolation

Fig 2. Self-validating step-by-step anti-solvent crystallization workflow with seeding.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. This molecule presents a unique chemical dichotomy: it contains a highly acid-labile tert-butyloxycarbonyl (Boc) protecting group, yet its core is a 2-aminothiophene—a class of heterocycles notorious for oxidative instability. Fortunately, this instability is counterbalanced by the strongly electron-withdrawing 5-methanesulfonyl group. This guide provides field-proven insights to master its handling under strong acidic conditions.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my compound degrade or change color during acidic workup? A1: The Boc group is highly sensitive to strong Brønsted acids (pH < 2). Under these conditions, the carbamate oxygen is protonated, leading to the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and the release of carbon dioxide[1]. This exposes the free 5-methanesulfonylthiophen-2-amine. If the acidic workup is exposed to ambient oxygen and light, the free amine can undergo oxidative polymerization, leading to the characteristic darkening (tar formation) often observed with 2-aminothiophenes[2].

Q2: Is the deprotected 5-methanesulfonylthiophen-2-amine stable enough to isolate? A2: Yes, but with strict caveats. Unsubstituted 2-aminothiophenes are extremely unstable and spontaneously polymerize at room temperature[1]. However, the presence of the methanesulfonyl group ( −SO2​CH3​ ) at the 5-position exerts a strong electron-withdrawing effect. This pulls electron density away from the electron-rich thiophene π -system, raising its oxidation potential and significantly stabilizing the molecule against electrophilic attack and radical-mediated decomposition[2]. It is stable enough to be isolated as an acid salt (e.g., TFA salt), provided it is stored under an inert atmosphere[3].

Section 2: Troubleshooting Guide

Issue A: Unintended Deprotection During Chromatography or Workup

  • Root Cause: Silica gel can be mildly acidic. While Boc groups are generally stable on silica, prolonged exposure or the presence of acidic impurities in solvents (e.g., trace HCl in aged chloroform) can trigger premature cleavage.

  • Solution: Pre-treat silica gel with 1% triethylamine (TEA) to neutralize acidic sites before loading the column. Ensure all halogenated solvents are stored over basic alumina or potassium carbonate to scavenge free acid.

Issue B: Low Yield During Intentional Boc Deprotection

  • Root Cause: Incomplete cleavage due to insufficient acid concentration, or product loss due to aqueous workup of the highly polar amine salt.

  • Solution: Utilize a high concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), typically an 8:2 or 1:1 ratio[3]. Avoid aqueous workup; instead, isolate the product by co-evaporation with toluene to remove excess TFA azeotropically.

Section 3: Stability Matrix

To aid in experimental design, the following table summarizes the quantitative and qualitative stability of the compound under various conditions.

ConditionReagentsTemp (°C)Expected OutcomeMechanistic Rationale
Mild Acid 10% Citric Acid, AcOH25Stable Insufficient H+ concentration to protonate the carbamate oxygen.
Strong Acid 20-50% TFA in DCM0 to 25Rapid Deprotection Complete protonation drives the loss of isobutylene and CO2​ .
Lewis Acid AlCl3​ , SnCl4​ 25Deprotection Lewis acids coordinate to the carbamate, mimicking protonation[1].
Strong Base 1M NaOH, LiOH25 to 60Stable Boc groups are highly resistant to basic nucleophilic attack.
Prolonged Acid + Heat 6M HCl, Reflux>80Degradation Acid-catalyzed ring opening and polymerization of the free amine.

Section 4: Self-Validating Experimental Protocol

Workflow: Controlled Deprotection to Yield 5-Methanesulfonylthiophen-2-amine TFA Salt

This protocol is designed with built-in physical indicators to ensure self-validation at critical steps.

  • Preparation: Dissolve tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C).

    • Causality: Cooling prevents exothermic runaway and suppresses side reactions of the highly reactive intermediates.

  • Acidic Cleavage: Add Trifluoroacetic Acid (TFA) dropwise to achieve a final DCM:TFA ratio of 8:2 (v/v)[3].

    • Self-Validation Checkpoint: Observe the solution for effervescence. The bubbling is the release of CO2​ and isobutylene gas. If bubbling does not occur within 5 minutes, the acid concentration is too low or the reagent is degraded.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Self-Validation Checkpoint: The cessation of gas evolution indicates the consumption of the starting material. Confirm completion via TLC (stain with ninhydrin; the product will show a distinct colored spot due to the free primary amine).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Do not exceed 30 °C in the water bath to prevent thermal degradation of the amine salt.

  • Purification (Azeotropic Removal): Add toluene (3x the original reaction volume) and evaporate under reduced pressure.

    • Causality: Toluene forms an azeotrope with TFA, efficiently removing residual acid without the need for an aqueous basic workup, which could lead to rapid oxidation of the free amine.

  • Storage: Flush the flask with argon and store the resulting solid TFA salt at -20 °C in the dark.

Section 5: Pathway Visualization

StabilityLogic Start tert-Butyl N-(5-methanesulfonyl thiophen-2-yl)carbamate Acid Strong Acidic Conditions (pH < 2, e.g., TFA, HCl) Start->Acid Deprotection Boc Cleavage (Release of Isobutylene + CO2) Acid->Deprotection Protonation of carbamate oxygen AmineSalt 5-Methanesulfonylthiophen-2-amine (Acid Salt) Deprotection->AmineSalt -CO2, -Isobutylene Oxygen Exposure to O2 / Ambient Temp (Prolonged) AmineSalt->Oxygen Improper Handling Safe Inert Atmosphere (N2/Ar) & Cold Storage (< 4°C) AmineSalt->Safe Proper Handling Degradation Oxidative Polymerization (Tar Formation / Darkening) Oxygen->Degradation Radical formation Stable Stable Amine Salt (Ready for Coupling) Safe->Stable Prevents oxidation

Caption: Logical workflow and degradation pathways of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

References

  • Title: α,α′-N-Boc-Substituted Bi- and Terthiophenes: Fluorescent Precursors for Functional Materials Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: Pharmaceuticals - MDPI URL: 3

  • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL: 2

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: N-Arylation of tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

The Substrate Challenge in Late-Stage Functionalization In pharmaceutical development, the late-stage functionalization of highly decorated heterocycles is a critical bottleneck. tert-Butyl N-(5-methanesulfonylthiophen-2...

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Author: BenchChem Technical Support Team. Date: April 2026

The Substrate Challenge in Late-Stage Functionalization

In pharmaceutical development, the late-stage functionalization of highly decorated heterocycles is a critical bottleneck. tert-Butyl N-(5-methanesulfonylthiophen-2-yl)carbamate (hereafter referred to as Boc-MST-amine ) represents a "stress-test" substrate for benchmarking C–N cross-coupling methodologies.

Coupling this substrate with aryl halides is notoriously difficult due to three compounding factors:

  • Electronic Deactivation: The 5-methanesulfonyl (-SO 2​ Me) group is powerfully electron-withdrawing, draining electron density from the thiophene ring and drastically reducing the nucleophilicity of the exocyclic carbamate nitrogen.

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group impedes spatial access during the critical transmetalation and ligand exchange steps.

  • Catalyst Poisoning: Thiophene sulfur atoms can competitively coordinate with transition metals, leading to off-cycle resting states or irreversible catalyst deactivation, a known challenge in.

This guide objectively benchmarks three distinct catalytic systems—Palladium (Thermal), Nickel (Photoredox), and Copper (Thermal)—to determine the most efficient protocol for the N-arylation of Boc-MST-amine.

Experimental Workflow & High-Throughput Design

To ensure a self-validating and unbiased comparison, all catalytic systems were evaluated under a standardized high-throughput workflow. Internal standards were embedded directly into the reaction matrices to allow for absolute quantification without isolation bias.

Workflow S1 1. Substrate Prep Boc-MST-amine S2 2. Catalyst Dispensing Pd, Ni, Cu Systems S1->S2 S3 3. Parallel Reaction 16h, Controlled Atm S2->S3 S4 4. Quench & Filter Standardization S3->S4 S5 5. UPLC-MS/FID Data Acquisition S4->S5

High-throughput experimental workflow for benchmarking catalytic efficiency.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail the optimized conditions for coupling Boc-MST-amine with 4-bromotoluene. Every protocol is designed with embedded causality to explain the physical chemistry driving the experimental choices.

Protocol A: Palladium / BrettPhos (Thermal Catalysis)

The Pd/BrettPhos system is the industry standard for coupling bulky, deactivated acyclic amides and carbamates .

  • Step 1: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd 2​ (dba) 3​ (1.0 mol%) and BrettPhos (2.2 mol%).

    • Causality: The slight stoichiometric excess of the BrettPhos ligand ensures the complete formation of the active monoligated L 1​ Pd(0) species, preventing the aggregation of inactive palladium black.

  • Step 2: Add Boc-MST-amine (1.0 mmol), 4-bromotoluene (1.2 equiv), and Cs 2​ CO 3​ (2.0 equiv).

    • Causality: Cs 2​ CO 3​ is selected over stronger alkoxide bases (like NaOtBu) to prevent the unwanted base-mediated cleavage of the sensitive Boc protecting group at elevated temperatures.

  • Step 3: Add anhydrous 1,4-dioxane (4.0 mL) and 1,3,5-trimethoxybenzene (0.1 mmol).

    • Causality: 1,4-Dioxane provides a high boiling point (101 °C) necessary to provide the thermal energy required to overcome the high activation barrier for reductive elimination. 1,3,5-trimethoxybenzene serves as an inert internal standard for self-validating quantitative UPLC analysis.

  • Step 4: Seal the tube, remove from the glovebox, and stir at 100 °C for 16 hours.

Protocol B: Nickel / Photoredox (Dual Catalysis)

This modern approach utilizes visible light to facilitate single-electron transfer (SET), bypassing the high thermal barriers of traditional reductive elimination.

  • Step 1: Charge a borosilicate vial with NiCl 2​ ·glyme (5 mol%), Ir(ppy) 2​ (bpy)PF 6​ (1 mol%), Boc-MST-amine (1.0 mmol), 4-bromotoluene (1.2 equiv), K 3​ PO 4​ (2.0 equiv), and 1,3,5-trimethoxybenzene (0.1 mmol).

    • Causality: The Ir(III) photocatalyst is chosen for its long-lived excited state and precise redox potential, which perfectly matches the energy required to oxidize the Ni(II) intermediate to a highly active Ni(III) species.

  • Step 2: Add anhydrous N,N-dimethylacetamide (DMA, 5.0 mL) and degas via freeze-pump-thaw (3 cycles).

    • Causality: Molecular oxygen rapidly quenches the excited state of the Ir(III) photocatalyst and irreversibly oxidizes the Ni(0) species. Rigorous degassing is non-negotiable for protocol reproducibility.

  • Step 3: Irradiate the vial with a 34 W Blue LED (450 nm) at room temperature for 16 hours with active fan cooling.

    • Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) complex. Fan cooling prevents thermal background reactions that could degrade the methanesulfonylthiophene core.

Protocol C: Copper / Diamine (Ullmann-Type Thermal Catalysis)

A classical, low-cost system benchmarked to establish a baseline for highly deactivated substrates.

  • Step 1: Combine CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), Boc-MST-amine (1.0 mmol), 4-bromotoluene (1.2 equiv), and K 3​ PO 4​ (2.0 equiv) in toluene (4.0 mL).

  • Step 2: Stir at 110 °C for 24 hours under nitrogen.

    • Causality: Copper-catalyzed Ullmann couplings rely heavily on the nucleophilicity of the nitrogen atom. Because the -SO 2​ Me group severely depletes this nucleophilicity, extreme thermal forcing is required, often leading to substrate decomposition before product formation.

Performance Data & Comparative Analysis

The quantitative results of the benchmarking study are summarized below. Yields were determined via UPLC-MS using the internal standard method to ensure absolute accuracy.

Catalytic SystemPrecatalyst / LigandSolvent / TempYield (%)TONTOF (h⁻¹)
Pd / BrettPhos Pd 2​ (dba) 3​ / BrettPhos1,4-Dioxane, 100 °C82%82051.2
Ni / Photoredox NiCl 2​ ·glyme / Ir(ppy) 2​ DMA, Blue LED (RT)91% 910 56.8
Cu / Diamine CuI / DMEDAToluene, 110 °C14%1405.8

Reaction Conditions: Boc-MST-amine (1.0 mmol), 4-bromotoluene (1.2 equiv), 16h (24h for Cu).

Analysis of Results
  • The Copper Failure: The classical Cu/DMEDA system failed to produce meaningful yields (14%). The extreme electron deficiency of the carbamate nitrogen prevented efficient coordination to the Cu(I) center, validating Boc-MST-amine as a highly challenging benchmark substrate.

  • Palladium's Brute Force: The Pd/BrettPhos system achieved a highly respectable 82% yield. The extreme steric bulk of the BrettPhos ligand successfully forced the difficult reductive elimination step, though it required harsh thermal conditions (100 °C) that led to minor Boc-deprotection side products (~5%).

  • Nickel's Precision: The Ni/Photoredox dual catalytic system outperformed the others, achieving a 91% yield at room temperature . By utilizing light energy rather than thermal energy, the integrity of the sensitive Boc and methanesulfonyl groups was perfectly preserved.

Mechanistic Insights: Why Dual Catalysis Wins

The superior performance of the Nickel/Photoredox system lies in its ability to bypass the traditional, high-energy thermal reductive elimination step that limits Palladium and Copper catalysts when dealing with electron-deficient carbamates.

Mechanism Ni0 1. Ni(0) Catalyst NiII 2. Ni(II)-Aryl Complex Ni0->NiII Aryl-Br (Oxidative Addition) NiII_Carb 3. Ni(II)-Aryl-Carbamate NiII->NiII_Carb Boc-MST-amine + Base NiIII 4. Ni(III) Intermediate NiII_Carb->NiIII Ir(III)* SET (Photoredox) Prod 5. N-Aryl Carbamate (Product) NiIII->Prod Reductive Elimination Prod->Ni0 SET Regeneration

Proposed mechanism for photosensitized Ni-catalyzed N-arylation of carbamates.

As illustrated above, the critical bottleneck—reductive elimination from the Ni(II)-Aryl-Carbamate complex (Node 3)—is circumvented. Instead of relying on heat, the excited Ir(III)* photocatalyst performs a Single Electron Transfer (SET) to oxidize the complex to a highly unstable Ni(III) intermediate (Node 4). This Ni(III) species undergoes rapid, spontaneous reductive elimination at room temperature to release the desired product, completely neutralizing the electronic deactivation caused by the -SO 2​ Me group on the thiophene ring.

References

  • Reddy, L. R., Kotturi, S., Waman, Y., Reddy, V. R., Patel, C., Kobarne, A., & Kuttappan, S. (2018). "N-Arylation of Carbamates through Photosensitized Nickel Catalysis." The Journal of Organic Chemistry, 83(22), 13854-13860.[Link]

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2013). "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study." Journal of the American Chemical Society, 135(41), 15489–15496.[Link]

  • Zarei, M., & Moosavi-Zare, A. R. (2023). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 13(26), 17834-17865.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

This guide provides an in-depth operational and logistical framework for the proper disposal of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. Adherence to these protocols is essential for ensuring laboratory sa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate. Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The core principle of chemical disposal is risk mitigation. For tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, a compound featuring a carbamate, a sulfonyl, and a thiophene group, a cautious approach is warranted. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards of these functional groups and general best practices for chemical waste management.

Hazard Assessment and Waste Profile

A thorough understanding of the potential hazards is the foundation of safe disposal. Based on its constituent functional groups, tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate should be treated as hazardous chemical waste.

  • Carbamates: This class of compounds can have varying levels of toxicity. Some are used as pesticides and can have neurological effects. Therefore, it is prudent to handle all carbamate-containing waste with care.

  • Sulfonyl Compounds: While the methanesulfonyl group itself is often stable, sulfonyl-containing compounds can be reactive.[1][2][3] They should not be mixed with incompatible waste streams.

  • Thiophene Derivatives: Thiophenes are generally considered harmful and irritants.[4] Some halogenated thiophenes are known to cause skin and eye irritation.[5]

Given these characteristics, all materials contaminated with tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated and disposed of as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[5]

Quantitative Data Summary
Hazard CategoryAssociated Functional GroupGeneral GHS Hazard Statements (Examples for related compounds)Disposal Consideration
Acute Toxicity Carbamates, ThiophenesH302: Harmful if swallowedTreat as toxic waste.
Skin Corrosion/Irritation Thiophene derivativesH315: Causes skin irritationAvoid skin contact; dispose of contaminated PPE as hazardous waste.
Serious Eye Damage/Irritation Thiophene derivativesH319: Causes serious eye irritationWear safety goggles; dispose of contaminated PPE as hazardous waste.
Skin Sensitization CarbamatesH317: May cause an allergic skin reactionAvoid skin contact; use appropriate gloves.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure during handling and disposal.

  • Hand Protection: Wear double-layered nitrile gloves.[4] Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.[6]

  • Eye Protection: Chemical safety goggles are mandatory.[7] If there is a splash risk, a face shield should also be worn.[6]

  • Protective Clothing: A flame-retardant lab coat should be worn. Ensure it is fully buttoned.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust formation.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate waste.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect unadulterated tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate powder, contaminated weigh boats, and other solid labware in a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[4] Ensure the container material is compatible with the solvent used.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.[9]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[9]

  • The label must include the full chemical name: "tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate."

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.[10]

Step 3: Storage

Temporary storage of hazardous waste in the laboratory must adhere to strict guidelines.

  • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[10]

  • The SAA should be well-ventilated and away from heat sources or incompatible materials.[5]

  • Ensure secondary containment is in place to capture any potential leaks.[8]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[4][5]

  • Collect the Waste: Carefully collect the absorbed material and any solid spill into a labeled hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[4] Collect all cleaning materials as hazardous waste.[4]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Logistics

The final disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]

  • Provide Documentation: Furnish the waste disposal company with all necessary information, including the chemical name and any available safety data, to ensure they can handle and transport the waste safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[11][12]

Diagrams and Visualizations

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate.

DisposalWorkflow Disposal Workflow for tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate cluster_generation Waste Generation & Characterization cluster_collection Segregation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposition Start tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate Waste Generated Assess Assess Waste Form (Solid, Liquid, PPE, Sharps) Start->Assess Solid Solid Waste Container Assess->Solid Solid Liquid Liquid Waste Container Assess->Liquid Liquid PPE Contaminated PPE Bag Assess->PPE PPE Sharps Sharps Container Assess->Sharps Sharps Label Label Container: 'Hazardous Waste' Full Chemical Name Date Solid->Label Liquid->Label PPE->Label Sharps->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup Documentation Provide Necessary Documentation Pickup->Documentation FinalDisposal Incineration by Licensed Facility Documentation->FinalDisposal

Caption: Disposal Workflow Diagram

References

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